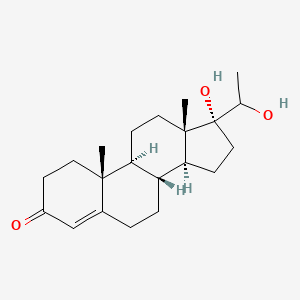

17,20-Dihydroxypregn-4-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17,20-dihydroxypregn-4-en-3-one is a C21-steroid that is pregnane which contains a double bond between positions 4 and 5 and is substituted by an oxo group at position 3 and by hydroxy groups at the 17alpha and 20 positions. It is a C21-steroid, a 3-oxo-Delta(4) steroid, a 17alpha-hydroxy steroid and a 20-hydroxy steroid. It derives from a hydride of a pregnane.

科学的研究の応用

Endocrine Functions and Reproductive Biology

Role in Teleost Fishes

In teleost fish, 17,20-dihydroxypregn-4-en-3-one serves as a major progestin, crucial for reproductive processes. It is involved in:

- Oocyte Maturation : This compound induces the final maturation of oocytes, which is essential for successful spawning. Its role has been documented across various species of teleosts, where it acts as a maturation-inducing steroid (MIS) .

- Spermiation and Sperm Motility : It enhances sperm motility by altering the pH and fluidity of seminal fluid, thus facilitating successful fertilization .

- Meiosis Initiation : Recent studies suggest that this steroid may initiate meiosis in male fishes, marking a critical step in spermatogenesis .

Hormonal Regulation and Mechanisms

Enzymatic Interactions

this compound is a substrate for the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzyme catalyzes its conversion into other biologically active steroids, playing a key role in maintaining progesterone homeostasis during pregnancy . The hormonal regulation surrounding this compound is complex and involves interactions with luteinizing hormone (LH), which stimulates its production in response to reproductive cues .

Clinical Research Applications

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential in treating reproductive disorders and enhancing fertility treatments:

- Fertility Treatments : Given its role in oocyte maturation and sperm function, this compound could be explored as a therapeutic agent in assisted reproductive technologies .

- Endocrine Disruption Studies : Understanding the effects of environmental endocrine disruptors on the synthesis and function of this steroid can provide insights into reproductive health issues in aquatic organisms .

Table 1: Summary of Research Findings on this compound

化学反応の分析

Conversion to 17α-hydroxyprogesterone

The primary chemical reaction of 17,20-dihydroxypregn-4-en-3-one is its conversion to 17α-hydroxyprogesterone, facilitated by the enzyme 20α-hydroxysteroid dehydrogenase.

17 20 dihydroxypregn 4 en 3 one+NAD(P)+⇌17 hydroxyprogesterone+NAD(P)H+H+

This reaction is important for maintaining progesterone homeostasis during pregnancy in mammals. The enzyme 20α-hydroxysteroid dehydrogenase, which facilitates this conversion, is actively involved in controlling progesterone levels during mammalian pregnancy .

Role in Oocyte Maturation

In several teleost fish, 17,20β-dihydroxy-4-pregnen-3-one is an oocyte maturation-inducing steroid . Research has shown that ovaries of reproductively mature Atlantic cod (Gadus morhua) can synthesize 17,20β,21‐trihydroxypregn‐4‐en‐3‐one from 17‐hydroxypregn‐4‐ene‐3,20‐dione .

Interactions with Steroid Signaling Pathways

This compound interacts with receptors involved in steroid signaling pathways, influencing gonadotropin secretion and modulating gene expression related to hormone synthesis and release.

Comparison with Related Steroids

The table below summarizes the structural features and unique aspects of compounds with structural similarities to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Progesterone | Pregnane structure with a keto group at C3 | Stronger progestational activity |

| 17-Hydroxyprogesterone | Hydroxyl group at C17 | Precursor in steroidogenesis |

| Testosterone | C19 steroid with a ketone group | Major androgen; more potent than this compound |

| Cortisol | C21 steroid with hydroxyl groups at C11 and C21 | Glucocorticoid with anti-inflammatory properties |

This compound's uniqueness lies in its specific hydroxylation pattern and its function as a maturation-inducing steroid, setting it apart from androgens or progestins.

特性

分子式 |

C21H32O3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13?,16-,17+,18+,19+,20+,21+/m1/s1 |

InChIキー |

MASCESDECGBIBB-JAKCRWNRSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

異性体SMILES |

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |

正規SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。